molecular formula C10H10Cl2N2O B13798550 Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)- CAS No. 63887-31-0

Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)-

Cat. No.: B13798550
CAS No.: 63887-31-0
M. Wt: 245.10 g/mol
InChI Key: AAOSJWNCVPYQFB-UHFFFAOYSA-N
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Description

Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)- is a chemical compound with the molecular formula C10H10Cl2N2O It is a derivative of benzamide, characterized by the presence of amino and dichloro substituents on the benzene ring, as well as a propenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)- typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide

Comparison: Compared to these similar compounds, Benzamide, 4-amino-3,5-dichloro-N-(2-propenyl)- is unique due to the presence of the propenyl group, which can influence its reactivity and biological activity.

Properties

CAS No.

63887-31-0

Molecular Formula

C10H10Cl2N2O

Molecular Weight

245.10 g/mol

IUPAC Name

4-amino-3,5-dichloro-N-prop-2-enylbenzamide

InChI

InChI=1S/C10H10Cl2N2O/c1-2-3-14-10(15)6-4-7(11)9(13)8(12)5-6/h2,4-5H,1,3,13H2,(H,14,15)

InChI Key

AAOSJWNCVPYQFB-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC(=C(C(=C1)Cl)N)Cl

Origin of Product

United States

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